![molecular formula C8H13NO6S3 B8511889 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8511889.png)
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with methanesulfonyloxyethyl and methanesulfonyloxymethyl groups. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficiency. The industrial methods also emphasize safety and environmental considerations, ensuring that the production process is sustainable and compliant with regulatory standards.
化学反应分析
Types of Reactions
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonyloxy groups, which are good leaving groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an aminoethyl group .
科学研究应用
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyloxy groups facilitate these reactions by serving as good leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Similar Compounds
1-N-Boc-4-(2-methanesulfonyloxyethyl)piperidine: This compound shares the methanesulfonyloxyethyl group but differs in its core structure, which is a piperidine ring instead of a thiazole ring.
2-methyl-2′-phenylpropionic acid derivatives: These compounds have similar sulfonyl groups but are used primarily for their antihistamine activity.
Uniqueness
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and bioactive molecules .
属性
分子式 |
C8H13NO6S3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C8H13NO6S3/c1-17(10,11)14-4-3-7-8(16-6-9-7)5-15-18(2,12)13/h6H,3-5H2,1-2H3 |
InChI 键 |
OLSVAKMJHKINQS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC1=C(SC=N1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


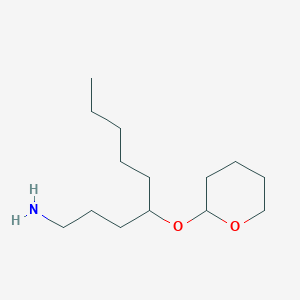
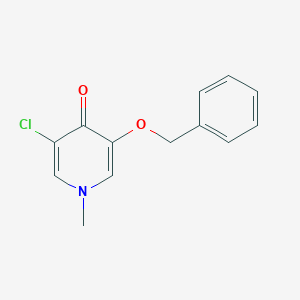
![N-[3-(3-Oxo-propyl)-phenyl]-methanesulfonamide](/img/structure/B8511815.png)
![2-[(5-Bromo-4-methoxy-pyrimidin-2-yl)-methyl-amino]-ethanol](/img/structure/B8511819.png)
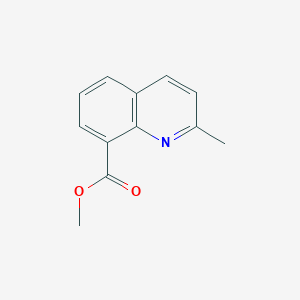
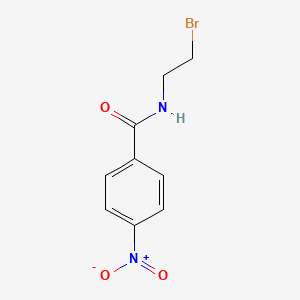
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8511845.png)
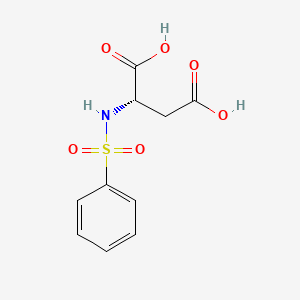
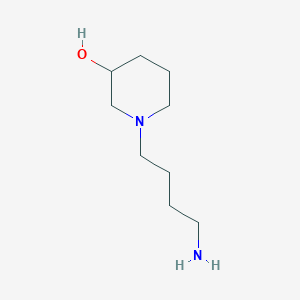
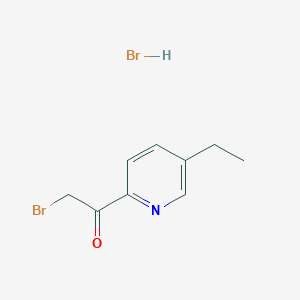
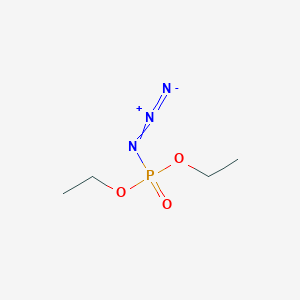
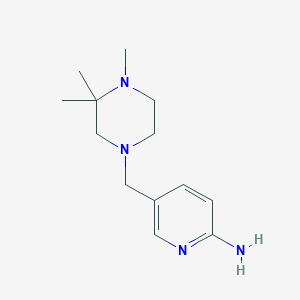
![1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one](/img/structure/B8511882.png)
![2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine](/img/structure/B8511891.png)
